molecular formula C15H13ClN2OS B2688905 5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 867041-79-0

5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole

Cat. No.: B2688905
CAS No.: 867041-79-0
M. Wt: 304.79
InChI Key: XNKXRKJPWWCRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a chloro substituent at position 5 and a phenoxyethylsulfanyl group at position 2. The benzimidazole core (1H-1,3-benzodiazole) is a bicyclic heterocycle with nitrogen atoms at positions 1 and 3, structurally analogous to nucleotides like adenine, enabling interactions with biological targets such as enzymes and nucleic acids . The chloro group enhances electrophilicity and influences binding to hydrophobic pockets in proteins, while the phenoxyethylsulfanyl moiety contributes to solubility and membrane permeability.

Properties

IUPAC Name

6-chloro-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-6-7-13-14(10-11)18-15(17-13)20-9-8-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKXRKJPWWCRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-mercaptobenzimidazole and 2-phenoxyethyl chloride.

    Reaction: The 2-mercaptobenzimidazole is reacted with 2-phenoxyethyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Chlorination: The resulting product is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position of the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorine atom or modify the phenoxyethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated products, modified phenoxyethyl derivatives

    Substitution: Aminated or thiolated benzodiazole derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues within the Benzimidazole Class

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position 2) Molecular Weight Biological Activity/Notes Source
5-Chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole (2-Phenoxyethyl)sulfanyl Not explicitly stated Hypothesized antimicrobial/anticancer activity Target Compound
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole (3-Methylphenoxyethyl)sulfanyl Not stated Structural analogue; methyl group may enhance lipophilicity
2-(1H-1,3-Benzodiazol-2-yl)phenol (1b) Phenol Not stated Antimicrobial, antioxidant; docked with S. aureus TMK (binding score: -7.4 kcal/mol)
2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole Chlorophenylmethyl + methyl 257 g/mol Research intermediate; safety protocols required
5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-benzoimidazole Pyridinylmethylsulfanyl + methoxy 329.42 g/mol Synthetic intermediate; no explicit bioactivity reported

Key Observations :

  • Substituent Effects: The sulfanyl-ether group (e.g., phenoxyethylsulfanyl) enhances solubility compared to purely hydrophobic substituents like chlorophenylmethyl .
  • Bioactivity: Phenolic derivatives (e.g., compound 1b) exhibit stronger antioxidant and antimicrobial activity due to hydrogen-bonding capacity, whereas sulfanyl groups may favor enzyme inhibition via disulfide interactions .
  • Chloro vs. Methoxy : Chloro substituents increase electrophilicity and target binding in hydrophobic pockets, while methoxy groups improve solubility but reduce reactivity .
Comparison with Benzothiazole Derivatives

Benzothiazoles (e.g., 5-chloro-2-phenyl-1,3-benzothiazole) share structural similarities but replace one nitrogen atom with sulfur in the heterocyclic ring. This modification alters electronic properties and bioactivity:

  • Lipophilicity : The sulfur atom in benzothiazoles increases lipophilicity compared to benzimidazoles, improving blood-brain barrier penetration but reducing water solubility .
Functional Group Impact on Pharmacokinetics
  • Phenoxyethylsulfanyl vs. Pyridinylmethylsulfanyl: The phenoxyethyl group (target compound) offers moderate lipophilicity, whereas pyridinylmethylsulfanyl () introduces basic nitrogen, enhancing solubility in acidic environments (e.g., gastric fluid) .
  • Chloro vs. Methyl : Chloro substituents (target compound) increase metabolic stability compared to methyl groups, which are prone to oxidation .

Biological Activity

5-Chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure (Note: Replace with actual structure image if available)

Pharmacological Properties

Research indicates that compounds within the benzodiazole class exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Benzodiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity : Some benzodiazole derivatives have been evaluated for their anticancer potential, showing promising results in inhibiting tumor growth in various cancer cell lines .
  • Anti-inflammatory Effects : The anti-inflammatory properties of benzodiazoles have also been explored, with some compounds demonstrating the ability to reduce inflammation markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. Key findings related to SAR include:

Structural FeatureActivity Implication
Chlorine SubstitutionEnhances antimicrobial activity
Phenoxyethyl GroupContributes to increased lipophilicity and cellular uptake
Sulfanyl LinkageMay improve interaction with biological targets

Antimicrobial Activity

In a study evaluating various benzodiazole derivatives, this compound was tested against a panel of bacterial strains. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL .

Anticancer Evaluation

Another investigation focused on the anticancer properties of the compound using human cancer cell lines. The results revealed that this compound inhibited cell proliferation effectively at concentrations as low as 25 µM, suggesting its potential as a chemotherapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.